2-Amino-4,6-di-tert-butylphenol
Overview
Description
2-Amino-4,6-di-tert-butylphenol is a chemical compound with the molecular formula C14H23NO . It is a type of hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It is also a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4,6-di-tert-butylphenol are complex and can be influenced by various factors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4,6-di-tert-butylphenol include a molecular weight of 221.34 g/mol, a XLogP3-AA of 4.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis of Diverse Compounds
2-Amino-4,6-di-tert-butylphenol is utilized as a reagent in the synthesis of diverse compounds . This includes a wide range of chemical structures, which can be used in various fields of research and industry.
Pesticide Production
This compound plays a significant role in the production of pesticides . The unique properties of 2-Amino-4,6-di-tert-butylphenol make it an effective ingredient in the formulation of certain pesticides.
Organic Reaction Catalyst
2-Amino-4,6-di-tert-butylphenol can act as a catalyst in organic reactions . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in many areas of research and industrial production.
Stabilizer for Various Chemicals
This compound serves as a stabilizer for various chemicals such as dyes, polymers, and resins . By preventing unwanted reactions or degradation, it helps maintain the quality and effectiveness of these materials.
Synthesis of Biologically Important Derivatives
2-Amino-4,6-di-tert-butylphenol can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Research in Immunology
In the field of immunology, 2,4-Di-Tert-Butylphenol (a related compound) has been observed to decrease the expression of certain genes in the RAW264.7 mouse macrophage cell line . Although this is not directly related to 2-Amino-4,6-di-tert-butylphenol, it suggests potential avenues for future research.
Future Directions
Derivatives of 2-Amino-4,6-di-tert-butylphenol exhibit antiviral properties and radical regulatory activity against various types of organic radicals, which determines the actuality of their further investigation . More research is needed to fully understand the potential applications of this compound .
properties
IUPAC Name |
2-amino-4,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVMNEWWVJXCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314969 | |
Record name | 2-amino-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-di-tert-butylphenol | |
CAS RN |
1643-39-6 | |
Record name | 2-amino-4,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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